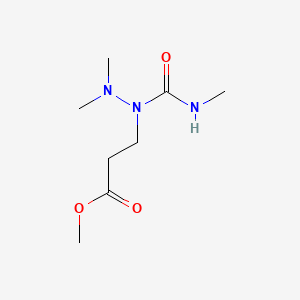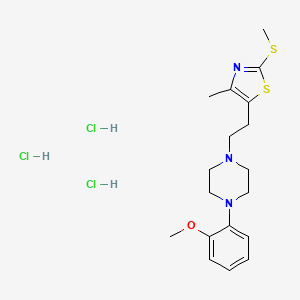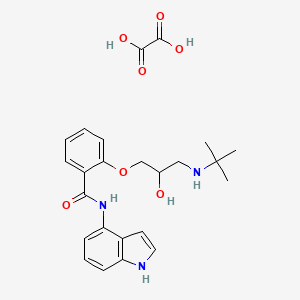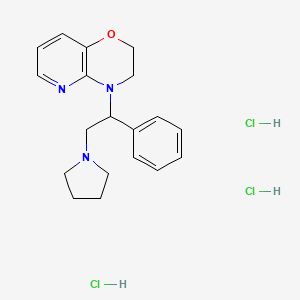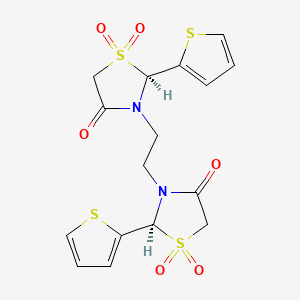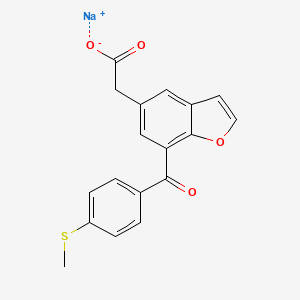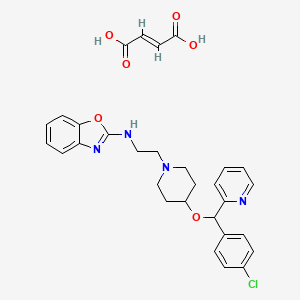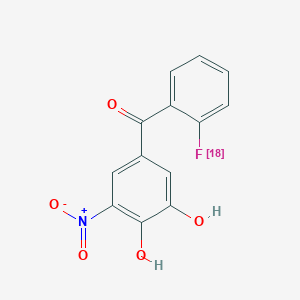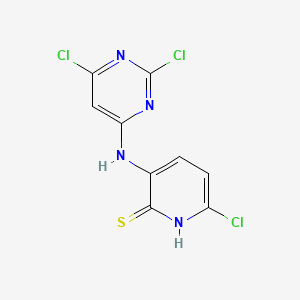
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- typically involves multi-step organic reactions. The process may start with the chlorination of pyridinethione followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and nucleophiles such as amines.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce various substituted derivatives.
Applications De Recherche Scientifique
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Pyridinethione, 6-chloro-3-((2,4-dichloro-5-pyrimidinyl)amino)
- 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-3-pyrimidinyl)amino)
Uniqueness
The uniqueness of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable subject for further research.
Propriétés
Numéro CAS |
81587-42-0 |
|---|---|
Formule moléculaire |
C9H5Cl3N4S |
Poids moléculaire |
307.6 g/mol |
Nom IUPAC |
6-chloro-3-[(2,6-dichloropyrimidin-4-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H5Cl3N4S/c10-5-2-1-4(8(17)14-5)13-7-3-6(11)15-9(12)16-7/h1-3H,(H,14,17)(H,13,15,16) |
Clé InChI |
HIOXGUOYQJTQHS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=S)NC(=C1)Cl)NC2=CC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


